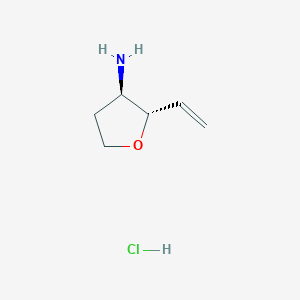
N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide involves the incorporation of a piperazine moiety, which is a common feature in pharmacologically active compounds. In the first paper, a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were synthesized, aiming to improve the affinity and selectivity for dopamine D3 receptors. The synthesis involved replacing a flexible butyl linker with a more conformationally constrained cyclohexyl linker. Although the paper does not directly discuss the synthesis of the compound , it provides insight into the type of structural modifications that can be made to piperazine-containing compounds to alter their binding profiles .
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure is likely to be similar to the constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides discussed in the first paper. These compounds contain an arylpiperazine moiety linked to a benzamide group, which is a common structural feature in ligands with affinity for dopamine receptors. The presence of fluorine atoms in the compound suggests that it may have increased binding affinity and metabolic stability due to the strong carbon-fluorine bond .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds, as mentioned in the first paper, include the formation of arylpiperazine linked to a benzamide group. The second paper discusses the use of an ionic liquid medium, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), for the synthesis of novel benzamide derivatives. This method provides advantages such as good yields and mild reaction conditions, which could potentially be applied to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide are not directly discussed in the provided papers. However, based on the structural similarities to the compounds in the first paper, it can be inferred that the compound may exhibit high affinity for dopamine D3 receptors. The presence of fluorine atoms could also suggest that the compound has a high degree of lipophilicity, which is an important factor in the ability of drugs to cross the blood-brain barrier .
Wissenschaftliche Forschungsanwendungen
Sigma Ligands Affinity and Selectivity Sigma receptors, particularly sigma 1 and sigma 2 subtypes, play a crucial role in various biological processes and have been linked to diseases such as cancer and neurological disorders. Research has demonstrated the high affinity of certain compounds, including those with structural similarities to N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide, for both sigma 1 and sigma 2 binding sites. These compounds have been shown to exhibit selective affinity towards the sigma 2 binding site when modified appropriately, making them valuable tools in the study of sigma receptor functions and their potential therapeutic applications (Perregaard et al., 1995).
Antimicrobial Activities Compounds structurally related to N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide have been synthesized and evaluated for their antimicrobial properties. These studies have revealed that certain modifications can lead to high anti-Mycobacterium smegmatis activity, indicating potential applications in the development of new antimicrobial agents (Yolal et al., 2012).
Angiotensin II Receptor Imaging Research into angiotensin II receptors, which play a critical role in cardiovascular function, has led to the development of radiolabelled compounds for imaging these receptors. Studies have demonstrated the potential of compounds with structural features similar to N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide for use in angiotensin II, AT1 receptor imaging, providing valuable tools for the diagnosis and study of cardiovascular diseases (Hamill et al., 1996).
Serotonin Receptor Binding The binding of serotonin receptors is crucial for understanding mood disorders and developing antidepressant therapies. Compounds similar to N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide have been studied for their ability to bind to serotonin receptors, particularly the 5-HT1A subtype. These studies have implications for the development of novel antidepressants and the study of the serotonin system's role in mood regulation (Passchier et al., 2000).
Eigenschaften
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-1-(4-fluorophenyl)sulfonyl-2-oxoethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O5S/c1-2-3-20(29)27-12-14-28(15-13-27)23(31)22(26-21(30)16-4-6-17(24)7-5-16)34(32,33)19-10-8-18(25)9-11-19/h4-11,22H,2-3,12-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUANGALZNVTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)
![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)




![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)
![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)


![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)
![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)
